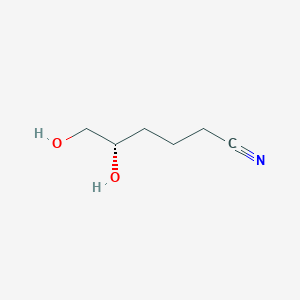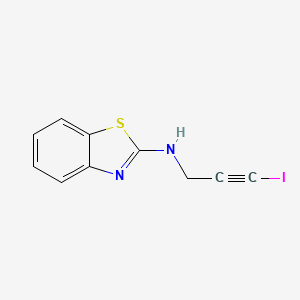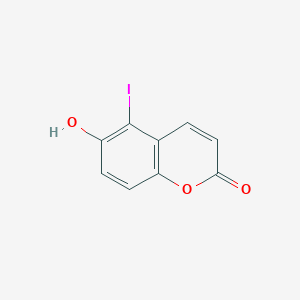![molecular formula C30H55O4- B14353937 3-[(Tetradecyloxy)carbonyl]pentadec-4-enoate CAS No. 92077-84-4](/img/no-structure.png)
3-[(Tetradecyloxy)carbonyl]pentadec-4-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(Tetradecyloxy)carbonyl]pentadec-4-enoate is an organic compound characterized by its unique structure, which includes a long alkyl chain and a carbonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tetradecyloxy)carbonyl]pentadec-4-enoate typically involves the esterification of pentadec-4-enoic acid with tetradecyloxycarbonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.
化学反应分析
Types of Reactions
3-[(Tetradecyloxy)carbonyl]pentadec-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of catalysts or under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters or amides, depending on the specific reaction conditions and reagents used.
科学研究应用
3-[(Tetradecyloxy)carbonyl]pentadec-4-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of lipid metabolism and membrane biology due to its long alkyl chain.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-[(Tetradecyloxy)carbonyl]pentadec-4-enoate involves its interaction with various molecular targets, primarily through its carbonyl group. The carbonyl group can participate in nucleophilic addition and substitution reactions, making it a versatile intermediate in organic synthesis. The long alkyl chain also allows for interactions with lipid bilayers and other hydrophobic environments, influencing its behavior in biological systems.
相似化合物的比较
Similar Compounds
Pentadec-4-enoic acid: Similar structure but lacks the tetradecyloxycarbonyl group.
Tetradecyloxycarbonyl chloride: Used as a reagent in the synthesis of 3-[(Tetradecyloxy)carbonyl]pentadec-4-enoate.
Other long-chain esters: Compounds with similar long alkyl chains and ester functionalities.
Uniqueness
This compound is unique due to its combination of a long alkyl chain and a reactive carbonyl group, making it a valuable compound in various chemical and biological applications. Its ability to undergo multiple types of reactions and its potential use in diverse fields highlight its versatility and importance.
属性
| 92077-84-4 | |
分子式 |
C30H55O4- |
分子量 |
479.8 g/mol |
IUPAC 名称 |
3-tetradecoxycarbonylpentadec-4-enoate |
InChI |
InChI=1S/C30H56O4/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-34-30(33)28(27-29(31)32)25-23-21-19-17-14-12-10-8-6-4-2/h23,25,28H,3-22,24,26-27H2,1-2H3,(H,31,32)/p-1 |
InChI 键 |
HNAGYWNECFSDRR-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCCCCOC(=O)C(CC(=O)[O-])C=CCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








